molecular formula C12H14IN3OS B2978561 3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-imidazol-3-ium iodide CAS No. 1224101-97-6

3-methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-imidazol-3-ium iodide

Cat. No.: B2978561
CAS No.: 1224101-97-6
M. Wt: 375.23
InChI Key: NAAHVTTXTOHDSU-UHFFFAOYSA-M
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Description

3-Methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-imidazol-3-ium iodide is a complex organic compound featuring a thieno[3,2-c]pyridine moiety conjugated to an imidazolium group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridine core This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate pyridine precursors

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives of the thieno[3,2-c]pyridine core.

  • Substitution: Introduction of different functional groups at specific positions on the molecule.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazolium group, for example, can interact with biological macromolecules, potentially affecting cellular processes.

Comparison with Similar Compounds

  • Imidazole derivatives: These compounds share the imidazolium core but differ in their substituents and overall structure.

  • Thieno[3,2-c]pyridine derivatives: These compounds have variations in the thieno[3,2-c]pyridine moiety, leading to different chemical properties and biological activities.

Uniqueness: 3-Methyl-1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-imidazol-3-ium iodide is unique due to its specific combination of the thieno[3,2-c]pyridine and imidazolium groups, which can impart distinct chemical and biological properties compared to other similar compounds.

This compound represents a fascinating area of study with potential applications across various scientific disciplines. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-methylimidazol-3-ium-1-yl)methanone;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N3OS.HI/c1-13-5-6-15(9-13)12(16)14-4-2-11-10(8-14)3-7-17-11;/h3,5-7,9H,2,4,8H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAHVTTXTOHDSU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N2CCC3=C(C2)C=CS3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl iodide (50 μL) is added to a solution of (6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)imidazol-1-yl-methanone (100 mg) in acetonitrile (5 mL) at room temperature. The solution is stirred for 5 h, before more methyl iodide (100 μL) is added. After stirring the solution for another 10 h, the solution is concentrated to give the crude title compound that is used without further purification.
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two

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